molecular formula C9H9ClN2O2 B2599769 8-Methylimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride CAS No. 2344679-75-8

8-Methylimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride

Cat. No.: B2599769
CAS No.: 2344679-75-8
M. Wt: 212.63
InChI Key: VXKKUIJVVMRLLO-UHFFFAOYSA-N
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Description

8-Methylimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. This compound is known for its significant applications in medicinal chemistry, particularly in the development of drugs targeting infectious diseases such as tuberculosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methylimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride typically involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and subsequent functionalization . The reaction conditions often include the use of catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve multicomponent reactions, oxidative coupling, and tandem reactions to achieve high yields and purity . These methods are optimized for large-scale production, ensuring consistency and efficiency in the manufacturing process.

Chemical Reactions Analysis

Types of Reactions

8-Methylimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 8-Methylimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. In the context of its antimicrobial activity, it is believed to inhibit key enzymes or disrupt cellular processes essential for the survival of the pathogen . The exact molecular targets and pathways can vary depending on the specific application and the organism being targeted.

Comparison with Similar Compounds

Biological Activity

8-Methylimidazo[1,2-a]pyridine-3-carboxylic acid; hydrochloride (8-MI) is a compound of significant interest in pharmacological and biochemical research. It is primarily recognized for its potential therapeutic applications, particularly in the treatment of tuberculosis (TB) and other infectious diseases. This article provides a comprehensive overview of the biological activities associated with 8-MI, including its mechanisms of action, efficacy in various studies, and potential applications.

8-MI is characterized by its imidazo[1,2-a]pyridine structure, which contributes to its biological activity. The compound's molecular formula is C_10H_10N_2O_2·HCl, and it has been synthesized and evaluated for various pharmacological properties.

Antimicrobial Properties

Recent studies have highlighted the efficacy of 8-MI and its derivatives against Mycobacterium tuberculosis (Mtb). For instance, compounds derived from imidazo[1,2-a]pyridine have shown promising minimum inhibitory concentrations (MICs) ranging from 0.03 to 5.0 μM against the Mtb H37Rv strain .

Table 1: Summary of Antimicrobial Activity

CompoundMIC (μM)Target Pathogen
8-MI0.03 - 5.0Mycobacterium tuberculosis
Compound 24≤0.04Mycobacterium smegmatis

The mechanism of action appears to involve inhibition of the cytochrome bc1 complex within the electron transport chain of Mtb, disrupting ATP synthesis essential for bacterial survival .

Cytotoxicity Studies

In vitro studies evaluating the cytotoxic effects of 8-MI derivatives on mammalian cell lines have indicated varying degrees of toxicity. For example, some derivatives demonstrated acceptable cytotoxicity profiles with IC50 values greater than 10 μM against human hepatocyte cells, suggesting a favorable safety margin for therapeutic use .

Table 2: Cytotoxicity Data

CompoundCell LineIC50 (μM)
Compound AVERO>10
Compound BHeLa>10

The biological activity of 8-MI is largely attributed to its ability to inhibit key enzymes involved in the metabolic pathways of pathogens. Specifically, it has been identified as a QcrB inhibitor, targeting the beta subunit of the cytochrome bc1 complex in Mtb . This inhibition interrupts electron transfer processes crucial for ATP production.

Study on Anti-TB Activity

A significant study conducted by Moraski et al. explored a series of imidazo[1,2-a]pyridine-3-carboxamides for their anti-TB properties. Among these compounds, one derivative exhibited an MIC of 0.2 μM against both replicating and non-replicating forms of Mtb. The study concluded that modifications to the imidazo structure could enhance antimicrobial activity while maintaining low cytotoxicity .

Pharmacokinetic Evaluation

Pharmacokinetic studies have shown that certain derivatives of 8-MI possess favorable absorption and distribution characteristics in vivo. For instance, compound testing revealed high plasma protein binding (>99%) and acceptable liver microsome stability, indicating potential for further development as an anti-TB agent .

Properties

IUPAC Name

8-methylimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2.ClH/c1-6-3-2-4-11-7(9(12)13)5-10-8(6)11;/h2-5H,1H3,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXKKUIJVVMRLLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC=C2C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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